molecular formula C24H29N3O6S B1227973 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide

Cat. No. B1227973
M. Wt: 487.6 g/mol
InChI Key: QETTZFHQNRGXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide is a sulfonamide.

Scientific Research Applications

Application in Endothelin A Antagonism

  • The compound has been identified as part of a program to find selective endothelin (ET) receptor antagonists. Studies showed that small molecular changes in related analogues can dramatically change their disposition, emphasizing the importance of screening for a single property during drug development (Humphreys et al., 2003).

Antimicrobial Potential

  • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the compound , have been synthesized and evaluated for their antibacterial potentials. These studies demonstrate the potential of such compounds in addressing bacterial infections (Iqbal et al., 2017).
  • Another study synthesized and evaluated isoxazole-based heterocycles, including variants of the compound, for their in vitro antibacterial and antifungal activities, indicating their broad potential in antimicrobial applications (Darwish, Atia, & Farag, 2014).

Application in Synthesis of Novel Compounds

  • Research has explored the use of this compound and its derivatives in the synthesis of new molecules. For example, its application in oxidative radical cyclization processes has been studied, highlighting its utility in creating complex molecular structures (Chikaoka et al., 2003).

Anti-tumor Activities

  • Novel isoxazole compounds, related to the compound , have been synthesized and shown to exhibit anti-tumor activities. This suggests the potential of such compounds in cancer research and therapy (Hao-fei, 2011).

Role in Drug Discovery Processes

  • The compound and its derivatives have been used in drug discovery, particularly in identifying compounds with dual activity for receptors such as AT(1) and ET(A), which are relevant in treating hypertension (Murugesan et al., 2002).

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methylanilino]acetamide

InChI

InChI=1S/C24H29N3O6S/c1-16-6-9-20(10-7-16)27(34(29,30)24-17(2)26-33-18(24)3)15-23(28)25-13-12-19-8-11-21(31-4)22(14-19)32-5/h6-11,14H,12-13,15H2,1-5H3,(H,25,28)

InChI Key

QETTZFHQNRGXBQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(ON=C3C)C

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(ON=C3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide

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